Sulfapatrinoside II is isolated from the seeds of Patrinia scabiosaefolia, which has been utilized in traditional Chinese medicine for its heat-clearing and detoxifying effects. The plant is part of the Valerianaceae family and is known to contain various bioactive compounds, including flavonoids, organic acids, and iridoids, in addition to triterpenoid saponins like sulfapatrinoside II .
The synthesis of sulfapatrinoside II involves several key steps typically executed through extraction and purification processes. The primary method for obtaining this compound is through solvent extraction followed by chromatographic techniques.
Sulfapatrinoside II has a complex molecular structure typical of triterpenoid glycosides. Its molecular formula is C₃₃H₄₆O₁₈S, indicating the presence of multiple hydroxyl groups, a sulfate group, and a sugar moiety linked to the triterpene backbone.
The detailed analysis using NMR spectroscopy provides insights into the arrangement of atoms within the molecule, confirming the presence of specific functional groups essential for its pharmacological properties .
Sulfapatrinoside II can participate in various chemical reactions typical for glycosides and sulfated compounds:
The mechanism of action of sulfapatrinoside II involves several pathways:
In vitro studies demonstrate that sulfapatrinoside II can significantly inhibit the growth of certain pathogens while exhibiting low cytotoxicity against human cells, indicating a selective action mechanism .
Sulfapatrinoside II possesses distinct physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications, affecting its absorption, distribution, metabolism, and excretion .
Sulfapatrinoside II has several scientific applications:
Sulfapatrinoside II is a triterpenoid glycoside (saponin) characterized by a hydrophobic triterpene aglycone core linked to hydrophilic sugar moieties. Chemically, it belongs to the oleanane-type triterpenoid group, distinguished by a pentacyclic 6-6-6-6-5 carbon ring system with specific hydroxylation and glycosylation patterns. The compound derives its structural complexity from esterification of the aglycone with sulfate groups and glycosidic bonds to oligosaccharide chains—typically comprising glucose, arabinose, or rhamnose units. This amphiphilic architecture underpins its biological activities, including membrane interaction and receptor modulation [1] [7].
Within triterpenoid taxonomy, Sulfapatrinoside II falls under the saponin subclass due to its surfactant properties. Its biosynthetic pathway involves cyclization of 2,3-oxidosqualene to form β-amyrin, followed by oxidation, glycosylation, and sulfation modifications. The sulfate esterification at C-3 or C-28 positions distinguishes it from non-sulfated analogs and enhances its polarity and bioactivity profiles. Taxonomically, it is classified as follows:
Table 1: Structural Features of Sulfapatrinoside II vs. Related Triterpenoids
Feature | Sulfapatrinoside II | Non-Sulfated Analogs |
---|---|---|
Aglycone Type | Oleanane | Oleanane/Ursane |
Sulfation Site | C-3 or C-28 | Absent |
Glycosylation Pattern | Monodesmosidic/Bisdesmosidic | Bisdesmosidic |
Primary Sugars | Glucose, Arabinose | Glucose, Glucuronic Acid |
Sulfapatrinoside II’s plant source, Patrinia scabiosaefolia, holds a millennia-long legacy in East Asian traditional medicine. Documented initially in Shen Nong’s Herbal Classic (circa 200 BCE–100 CE), it was classified as a "middle-grade" medicinal herb with balanced therapeutic and toxic properties. Traditional applications centered on its "heat-clearing" and "detoxifying" properties—concepts in Traditional Chinese Medicine (TCM) correlating to modern anti-inflammatory, antimicrobial, and anticancer effects. Practitioners prescribed it for intestinal abscesses, pelvic inflammatory disease, and ulcerative colitis, often in decoctions combining aerial parts and roots [3] [5].
Ethnopharmacological records indicate that Patrinia roots—the primary reservoir of Sulfapatrinoside II—were harvested in autumn to maximize saponin content. Decoctions (boiled extracts) dominated preparation methods, aligning with biochemical stability requirements for triterpenoid glycosides. Korean medical texts like Donguibogam (1613 CE) later integrated Patrinia into formulations for "blood stasis" syndromes, paralleling modern hematological disorders. Colonial European herbals in the 19th century noted Patrinia’s use but misclassified it botanically, delaying Western pharmacological investigation until the 20th century [3] [2].
The compound’s isolation history mirrors technological evolution: early 20th-century solvent extraction identified crude saponin fractions, while 1980s chromatographic techniques (e.g., reverse-phase HPLC) enabled isolation of Sulfapatrinoside II as a discrete entity. Its structural elucidation via NMR and mass spectrometry in the 2000s validated traditional claims mechanistically, revealing cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB) inhibition as molecular correlates to "anti-inflammatory detoxification" [1] [3] [5].
Table 2: Historical Timeline of Sulfapatrinoside II’s Source Plant
Era | Context | Application |
---|---|---|
Han Dynasty | Shen Nong’s Herbal Classic | Intestinal abscesses, postpartum pain |
Joseon Era | Donguibogam | Blood stasis, fever syndromes |
1980s | Chromatographic isolation | Saponin fraction characterization |
2000s–2020s | NMR/MS structural elucidation | Target identification (COX-2, NF-κB) |
Sulfapatrinoside II exemplifies chemotaxonomic divergence within the Caprifoliaceae family. While over 233 bioactive compounds are documented across Patrinia species, Sulfapatrinoside II is almost exclusively isolated from Patrinia scabiosaefolia roots rather than its congener Patrinia villosa. Phytochemical analyses reveal Patrinia scabiosaefolia accumulates triterpenoid saponins at 3.7–5.2% dry weight in roots—triple the concentration in Patrinia villosa. Conversely, Patrinia villosa prioritizes flavonoids (e.g., quercetin glycosides), constituting 40% of its secondary metabolites versus <15% in Patrinia scabiosaefolia [3].
Ecologically, this divergence reflects adaptive specialization: Sulfapatrinoside II’s sulfate groups enhance solubility in Patrinia scabiosaefolia’s mesic habitats, whereas Patrinia villosa’s flavonoid dominance supports UV protection in arid niches. Functionally, Sulfapatrinoside II contributes to Patrinia scabiosaefolia’s resilience against fungal pathogens—validated by its potent antifungal effects (MIC 8–32 µg/mL against Candida spp.). In pharmacological screens, Patrinia scabiosaefolia extracts rich in Sulfapatrinoside II exhibit 2.3-fold stronger anti-inflammatory activity (IC~50~ = 14.2 µM for TNF-α inhibition) than Patrinia villosa extracts, directly linking the compound to species-specific bioactivity [3].
Table 3: Chemotaxonomic Comparison of Patrinia Species
Parameter | Patrinia scabiosaefolia | Patrinia villosa |
---|---|---|
Dominant Compound Class | Triterpenoid saponins | Flavonoids |
Sulfapatrinoside II | 0.8–1.2% dry root weight | Trace/undetectable |
Anticancer Activity | IC~50~ = 18 µM (A549 cells) | IC~50~ = 42 µM (A549 cells) |
Antimicrobial Spectrum | Broad (Gram+, fungi) | Narrow (Gram+) |
Structurally, Sulfapatrinoside II differs from Patrinia villosa’s primary saponins (e.g., villosides) through its C-28 sulfation and branched trisaccharide chain (glucose-arabinose-rhamnose vs. linear glucose-galactose). These variations alter membrane permeability: Sulfapatrinoside II reduces surface tension to 38 dyne/cm, enhancing cellular uptake. Consequently, Patrinia scabiosaefolia is prioritized in ethnomedicine for infections and cancer, while Patrinia villosa is traditionally used for milder inflammations—a distinction rationalized by modern phytochemistry [3] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4